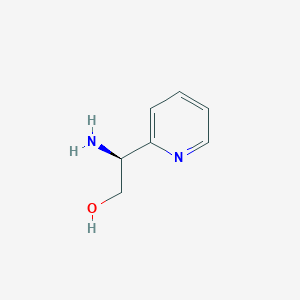

(S)-2-Amino-2-(pyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(2S)-2-amino-2-pyridin-2-ylethanol |

InChI |

InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2/t6-/m1/s1 |

InChI Key |

QHWDUHWJQCQQSH-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)[C@@H](CO)N |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)N |

Origin of Product |

United States |

Stereoselective Synthesis of S 2 Amino 2 Pyridin 2 Yl Ethanol and Its Chiral Analogues

Direct Enantioselective Synthetic Routes to (S)-2-Amino-2-(pyridin-2-yl)ethanol

Direct enantioselective synthesis aims to create the chiral center of the target molecule in a single, highly controlled step from prochiral starting materials. These methods are prized for their efficiency and atom economy.

Diastereoselective and Enantioselective Approaches

A stereoselective synthesis is a chemical reaction that yields an unequal mixture of stereoisomers. iupac.org This can be further divided into diastereoselective and enantioselective synthesis. Diastereoselective methods are employed when a molecule already contains a stereocenter, and the reaction introduces a new one, leading to the preferential formation of one diastereomer over others. nih.gov Enantioselective synthesis, conversely, introduces a chiral center into a prochiral substrate, producing an excess of one enantiomer.

For a molecule like this compound, an enantioselective approach could involve the direct asymmetric addition of a nucleophile to an imine derived from 2-pyridinecarboxaldehyde (B72084), guided by a chiral catalyst. Such processes are designed to create the stereocenter at the carbon bearing the amino group with high enantiomeric excess (ee).

Methodologies Involving Chiral Auxiliary-Directed Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable application of this strategy involves the synthesis of 2-(2-pyridyl)aziridines from imines that bear a stereogenic N-alkyl substituent, which acts as the chiral auxiliary. nih.gov For instance, the imine formed from 2-pyridinecarboxaldehyde and (S)-valinol (protected as its O-trimethylsilyl ether) can react with chloromethyllithium. The chiral auxiliary derived from (S)-valinol directs the addition reaction, leading to the formation of a 1,2-disubstituted aziridine (B145994) with high diastereoselectivity. nih.gov The pyridine (B92270) ring's ability to form a bidentate chelate with the lithium cation is crucial for the success of this transformation. nih.gov Subsequent regioselective ring-opening of this chiral aziridine can then yield the target vicinal amino alcohol structure.

Another related approach is the conjugate addition of a homochiral lithium amide to a pyridine-containing α,β-unsaturated ester. rsc.org While this method produces β-amino acid derivatives, it demonstrates the principle of using a chiral amine as an auxiliary to control the stereochemistry of a new C-N bond formation on a pyridine-containing scaffold. rsc.org

Precursor-Based Asymmetric Synthesis Strategies

These strategies involve the synthesis of a prochiral or racemic precursor molecule which is then converted into the final chiral product through an enantioselective transformation.

Enantioselective Epoxide Ring-Opening Reactions with Chiral Amines

The ring-opening of epoxides is a classic and powerful method for the synthesis of 1,2-amino alcohols. This strategy can be applied to produce this compound by reacting 2-(oxiran-2-yl)pyridine (B1244524) with an amine nucleophile, such as ammonia (B1221849) or a protected equivalent. The key to this synthesis is the regioselective attack of the amine at the stereogenic carbon atom adjacent to the pyridine ring.

The reaction can proceed under either acidic or basic conditions, which can influence the regioselectivity of the nucleophilic attack. youtube.com In the context of synthesizing chiral amino alcohols, enzymatic cascades have been developed that utilize enantioselective epoxidation followed by a highly regioselective ring-opening step to yield enantiopure products. nih.gov

Chiral Pool Synthesis and Derivatization

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This approach leverages the existing chirality of molecules such as amino acids, sugars, or terpenes to construct more complex chiral targets. wikipedia.orgmdpi.comresearchgate.netbaranlab.org This is a highly attractive strategy for establishing key stereocenters in optically active compounds. mdpi.com

A relevant example is the synthesis of a related compound, (S)-2-amino-4-oxo-4-(pyridine-2-yl)butanoic acid, which starts from the naturally occurring amino acid L-aspartic acid. scielo.br In this multi-step synthesis, the inherent chirality of L-aspartic acid is preserved and used to direct the formation of the final product. The key step involves a chemoselective nucleophilic substitution between a diester derived from L-aspartic acid and 2-lithium pyridine. scielo.br Similarly, other natural amino acids like L-phenylalanine can be converted through multi-enzyme cascades into valuable enantiopure aromatic 1,2-amino alcohols. nih.gov

| Class | Examples |

|---|---|

| Amino Acids | Alanine, Valine, Leucine, Proline, Aspartic Acid, Glutamic Acid |

| Hydroxy Acids | Lactic Acid, Malic Acid, Tartaric Acid, Mandelic Acid |

| Carbohydrates (Sugars) | Glucose, Fructose, Mannitol |

| Terpenes | Carvone, α-Pinene, Limonene wikipedia.org |

Asymmetric Reduction Pathways for Pyridine-Containing Precursors

A highly effective method for producing chiral alcohols is the asymmetric reduction of a corresponding prochiral ketone. For the synthesis of this compound, this would involve the enantioselective reduction of the ketone precursor, 2-amino-1-(pyridin-2-yl)ethan-1-one.

Chemoenzymatic methods have proven particularly successful in this area. The asymmetric reduction of prochiral ketones bearing a pyridine ring can be achieved with high conversion and excellent enantioselectivity using alcohol dehydrogenases (ADHs). nih.gov For example, the ADH from Lactobacillus kefir has been used to reduce various α-halogenated ketones with a pyridine side chain, yielding the corresponding chiral alcohols with enantiomeric excesses typically ranging from 95% to over 99%. nih.gov

| Substrate | Biocatalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Chloro-1-(pyridin-2-yl)ethan-1-one | ADH from Lactobacillus kefir | 98% | >99% (S) | nih.gov |

In addition to enzymatic methods, transition metal-catalyzed asymmetric hydrogenation is a powerful tool. Ruthenium complexes, in particular, have been used for the highly enantioselective transfer hydrogenation of unprotected α-ketoamines to furnish chiral 1,2-amino alcohols. nih.gov This one-step process can achieve excellent enantioselectivities (>99% ee) and high isolated yields, providing a facile synthetic route to this important class of molecules. nih.gov

Emerging Catalytic Approaches for the Synthesis of Chiral Pyridine Amino Alcohols

The synthesis of enantiomerically pure vicinal amino alcohols, particularly those incorporating a pyridine moiety like this compound, is of significant interest due to their prevalence as chiral ligands and key intermediates in pharmaceuticals. westlake.edu.cnmdpi.com Traditional synthetic methods often involve multiple steps and may lack efficiency. westlake.edu.cn Consequently, the development of novel catalytic strategies that offer high stereoselectivity and atom economy from readily available starting materials is a primary focus of modern organic synthesis. westlake.edu.cniupac.org

Copper-Catalyzed Asymmetric Hydroamination and Related Transformations

Copper catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including amino alcohols. While direct asymmetric hydroamination of olefins with ammonia remains a challenge, related copper-catalyzed transformations provide effective routes to chiral pyridine amino alcohols.

One prominent strategy is the copper hydride (CuH)-catalyzed asymmetric hydrosilylation of vinylpyridines. This method allows for the highly enantioselective Markovnikov hydrosilylation of the vinyl group, which upon subsequent oxidation, yields the corresponding chiral alcohol. nih.gov For instance, the hydrosilylation of 2-vinylpyridine, followed by an oxidative workup, can produce (S)-1-(pyridin-2-yl)ethanol. This alcohol can then be further functionalized to yield the target amino alcohol. The process is valued for its broad substrate scope and high enantioselectivity. nih.gov

Another relevant copper-catalyzed method is asymmetric allylic substitution (AAS). This approach involves the reaction of an allylic electrophile with a nucleophile in the presence of a chiral copper catalyst. rsc.org By using a nitrogen-containing nucleophile and an appropriate pyridine-substituted allylic substrate, it is possible to construct the chiral amino alcohol framework. The versatility of this method allows for the synthesis of a diverse array of chiral compounds. rsc.org

Furthermore, copper-catalyzed carbonylative hydroallylation of vinylarenes presents an efficient pathway to chiral α,β-unsaturated ketones. rsc.orgnih.gov These ketones can serve as precursors to chiral amino alcohols through subsequent reduction and amination steps. The reaction utilizes carbon monoxide and demonstrates high functional group tolerance and excellent enantioselectivity under mild conditions. nih.gov

These copper-catalyzed methodologies highlight the progress in forming chiral C-N and C-O bonds, providing indirect but effective pathways to chiral pyridine amino alcohols.

| Reaction Type | Catalyst System (Example) | Substrate Example | Product Type | Key Features |

| Asymmetric Hydrosilylation | CuH with Chiral Ligand | 2-Vinylpyridine | Chiral Pyridyl Silane/Alcohol | High enantioselectivity, broad scope nih.gov |

| Asymmetric Allylic Substitution | Cu(I) with Chiral Ligand | Pyridine-substituted allylic phosphate | Chiral Allylic Amine | Versatile for C-N bond formation rsc.org |

| Carbonylative Hydroallylation | Cu(I) with Chiral Ligand | Vinylpyridine | Chiral α,β-Unsaturated Ketone | High functional group tolerance, mild conditions rsc.orgnih.gov |

Chemoenzymatic Synthesis for Enantiopure this compound

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral amino alcohols. nih.gov Enzymes such as reductases, transaminases, and lipases are increasingly employed to achieve high enantiopurity under mild reaction conditions.

A key chemoenzymatic strategy for producing this compound involves the kinetic resolution of a racemic mixture. This can be accomplished using a lipase (B570770) to selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer.

Alternatively, a more direct approach involves the asymmetric reduction of a ketone precursor, 2-amino-1-(pyridin-2-yl)ethan-1-one. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often from organisms like Candida, Pichia, or Rhodococcus, can reduce the carbonyl group to a hydroxyl group with high enantioselectivity. mdpi.com The selection of the appropriate enzyme and reaction conditions is crucial for achieving the desired (S)-configuration. For example, recombinant enzymes expressed in E. coli have been successfully used for the enantioselective reduction of various ketoesters to their corresponding (S)-hydroxy esters with high yields and enantiomeric excesses (e.e.). mdpi.com

Transaminases (TAm) offer another powerful enzymatic route. A transaminase can catalyze the asymmetric amination of a hydroxy ketone precursor, such as 1-hydroxy-1-(pyridin-2-yl)ethan-2-one, to directly generate the chiral amino alcohol. Coupled enzyme systems, for instance combining a transketolase and a transaminase, have been developed to synthesize chiral amino-alcohols from simple achiral starting materials, demonstrating the potential for efficient, multi-step biocatalytic cascades. nih.gov

| Enzymatic Approach | Enzyme Class | Precursor Molecule | Key Transformation | Typical Outcome |

| Kinetic Resolution | Lipase | Racemic 2-Amino-2-(pyridin-2-yl)ethanol (B1289229) | Selective acylation of one enantiomer | Separation of enantiopure (S)-form |

| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | 2-Amino-1-(pyridin-2-yl)ethan-1-one | Enantioselective reduction of ketone | High yield and >99% e.e. for (S)-alcohol mdpi.comnih.gov |

| Asymmetric Amination | Transaminase (TAm) | 1-Hydroxy-1-(pyridin-2-yl)ethan-2-one | Stereoselective introduction of an amino group | Direct synthesis of enantiopure amino alcohol nih.gov |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. bohrium.com MCRs are advantageous for creating molecular diversity and are well-suited for generating libraries of chiral pyridine amino alcohol analogues.

The Strecker reaction, one of the oldest MCRs, can be adapted for the asymmetric synthesis of α-amino acids and their derivatives. nih.gov An asymmetric Strecker reaction involving 2-pyridinecarboxaldehyde, a chiral amine auxiliary, and a cyanide source can produce a chiral α-aminonitrile. Subsequent hydrolysis of the nitrile and reduction of the resulting carboxylic acid would yield a chiral 2-amino-2-(pyridin-2-yl)ethanol analogue.

The Petasis reaction, or borono-Mannich reaction, is another versatile MCR that can be employed. nih.gov This reaction involves an amine, an aldehyde (like 2-pyridinecarboxaldehyde), and a vinyl or aryl boronic acid. By using a chiral amine or a chiral catalyst, this reaction can be rendered asymmetric, providing access to a range of structurally diverse chiral amino alcohol precursors.

Furthermore, novel MCRs are continuously being developed for the synthesis of highly substituted pyridine scaffolds. bohrium.com For example, one-pot reactions involving β-ketoesters, aldehydes, and ammonia sources can be catalyzed by various agents to produce dihydropyridine (B1217469) derivatives, which can then be aromatized. By incorporating chiral elements into the starting materials or catalysts, these MCRs can be guided towards the enantioselective synthesis of pyridine-containing structures that can be further elaborated into the target amino alcohols. The ability to vary each component in an MCR provides a powerful tool for rapidly generating a wide range of structurally diverse chiral pyridine amino alcohol analogues for screening in various applications. bohrium.comnih.gov

| MCR Type | Key Reactants | Intermediate/Product | Potential for Diversification |

| Asymmetric Strecker Reaction | Aldehyde, Chiral Amine, Cyanide | Chiral α-Aminonitrile | Variation of aldehyde and amine components nih.gov |

| Petasis (Borono-Mannich) Reaction | Amine, Aldehyde, Boronic Acid | Chiral Allylic/Benzylic Amine | Wide scope of usable aldehydes and boronic acids nih.gov |

| Pyridine Synthesis MCRs | β-ketoester, Aldehyde, Ammonia source | Substituted Dihydropyridines/Pyridines | High degree of substitution and functionalization on the pyridine ring bohrium.com |

Design and Synthesis of Ligand Systems Derived from S 2 Amino 2 Pyridin 2 Yl Ethanol

Development of Monodentate and Bidentate Ligands

The simplest mode of coordination involves using the parent molecule or its simple derivatives as ligands. A ligand that binds to a central metal ion through a single donor atom is termed monodentate, meaning "one-toothed". libretexts.orglibretexts.org In contrast, bidentate ligands possess two donor atoms that can coordinate simultaneously to a metal center, forming a more stable chelate ring. libretexts.orglibretexts.org

(S)-2-Amino-2-(pyridin-2-yl)ethanol contains three potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group. By controlling reaction conditions and through minor modifications, it can function effectively as a bidentate ligand. For instance, in a neutral or basic medium, the lone pairs on the pyridyl and amino nitrogens are available for coordination, creating an N,N-bidentate chelate. Alternatively, deprotonation of the hydroxyl group can facilitate N,O-bidentate coordination. The development of strictly monodentate ligands would require protecting two of the three potential donor sites to isolate a single coordination point.

Table 1: Potential Bidentate Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Description |

|---|---|---|

| N,N-Chelation | Pyridyl Nitrogen, Amino Nitrogen | Forms a five-membered chelate ring, a common and stable arrangement in coordination chemistry. |

| N,O-Chelation | Amino Nitrogen, Hydroxyl Oxygen | Requires deprotonation of the alcohol to form an alkoxide, creating a five-membered chelate ring. |

| N,O-Chelation | Pyridyl Nitrogen, Hydroxyl Oxygen | Coordination would lead to a less stable six-membered ring and is generally less favored than N,N or N(amino),O chelation. |

Synthesis of Multidentate Ligand Architectures

Building upon the basic scaffold of this compound, more complex multidentate ligands (those with three or more donor atoms) can be synthesized. libretexts.org These architectures are sought after for their ability to form highly stable metal complexes and to create specific geometric constraints around a metal center, which is crucial for controlling reactivity and selectivity in catalysis. Synthetic strategies often involve reacting both the amino and hydroxyl groups to connect the parent molecule to other donor-containing fragments, thereby increasing the ligand's denticity.

Rational Design of Ligand Scaffolds for Enhanced Enantioselectivity

The primary motivation for using a chiral precursor like this compound is to generate chiral ligands for asymmetric catalysis. The goal is to transfer the stereochemical information from the ligand to the catalytic reaction, yielding a product with a high excess of one enantiomer. The rational design of these ligands involves modifying the scaffold to amplify this stereochemical influence. Key strategies include:

Introducing Steric Bulk: Attaching large, sterically demanding groups to the ligand framework near the metal's active site can physically block one approach of a substrate, favoring another.

Tuning Electronic Properties: Altering substituents on the pyridine ring or other parts of the ligand can change the electronic density at the metal center, influencing its catalytic activity. nih.gov

Conformational Rigidity: Incorporating the chiral backbone into a more rigid structure, such as a cyclic system, reduces the number of available conformations. This pre-organizes the catalytic environment, often leading to higher enantioselectivity.

The effectiveness of these ligands is often evaluated in well-established catalytic reactions, such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. rsc.org

Derivatization Strategies for Functional Group Diversification

A key aspect of ligand development is the chemical modification of the starting material to introduce new functional groups and create novel ligand types.

The introduction of "soft" donor atoms like sulfur and selenium in place of the "hard" oxygen donor of the alcohol can significantly alter the coordination properties of the resulting ligand. This is particularly useful for complexing with softer metal ions. A common synthetic strategy involves a two-step process: first, the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a thiol (R-SH) or selenol (R-SeH) to yield the desired thioether or selenoether ligand. This approach has been used to create ligands for studying phenomena like spin-crossover in iron complexes. mdpi.com

Table 2: Proposed Synthesis of a Chiral Thioether Ligand

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound | p-Toluenesulfonyl chloride, Triethylamine | (S)-2-Amino-2-(pyridin-2-yl)ethyl tosylate (Intermediate) |

| 2 | (S)-2-Amino-2-(pyridin-2-yl)ethyl tosylate | Sodium thiophenolate (PhSNa) | (S)-N-(1-(Phenylthio)-2-(pyridin-2-yl)ethyl)amine |

The primary amino group of this compound is readily condensed with aldehydes or ketones to form imines, also known as Schiff bases. jocpr.comrroij.com This reaction is typically performed under acid or base catalysis, or with heat, and results in a new, larger ligand where the chiral backbone is connected to a new substituent via a C=N double bond. rroij.com These Schiff base ligands are highly versatile, offering an additional coordination site (the imine nitrogen) and a modular way to introduce a wide variety of steric and electronic features by simply changing the carbonyl component. The resulting multidentate Schiff base ligands are then used to form stable complexes with a range of transition metals. primescholars.comresearchgate.net For example, reacting the amino alcohol with another pyridine-containing aldehyde, such as pyridine-2-carbaldehyde, can produce potentially tetradentate N4O-donor ligands. nih.gov

Table 3: Examples of Schiff Base Ligands from this compound

| Aldehyde/Ketone Reactant | Resulting Imine Ligand Structure |

|---|---|

| Salicylaldehyde | Forms a tridentate N,N,O ligand with a phenolic hydroxyl group. |

| Acetone (B3395972) | Forms a simple ketimine, adding steric bulk near the chiral center. |

| Pyridine-2-carbaldehyde | Creates a ligand with two pyridine rings, enhancing its metal-binding affinity. nih.gov |

| Benzoylacetone | Results in a β-ketoimine ligand capable of keto-enol tautomerism and forming highly stable chelates. |

A powerful strategy in asymmetric catalysis is the use of C2-symmetric ligands, where the molecule has a twofold rotational axis of symmetry. rsc.org This symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, which can lead to higher enantioselectivity. researchgate.net this compound is an ideal building block for such frameworks. Two molecules of the chiral amino alcohol can be linked together through their amino or hydroxyl groups using a C2-symmetric linker. For example, reaction with a dicarboxylic acid chloride like oxalyl chloride would produce a C2-symmetric diamide. Similarly, chiral diamine frameworks, which are crucial ligand classes for many asymmetric transformations, can be synthesized. rsc.org These more complex, well-defined chiral environments are highly effective in a variety of metal-catalyzed processes. nih.gov

Applications of S 2 Amino 2 Pyridin 2 Yl Ethanol Derivatives in Asymmetric Catalysis

Fundamental Principles of Chiral Ligand-Mediated Asymmetric Catalysis

The core principle of chiral ligand-mediated asymmetric catalysis lies in the formation of a chiral catalyst by coordinating a specifically designed organic molecule, the chiral ligand, to a metal center. nih.govresearchgate.net This chiral catalyst creates a three-dimensional environment that is asymmetric. When a prochiral substrate binds to this catalyst, the energetic pathways leading to the two possible enantiomeric products become non-equivalent. The chiral ligand, through steric and electronic interactions, preferentially stabilizes the transition state leading to one enantiomer while destabilizing the pathway to the other. pnas.org This difference in activation energy results in the preferential formation of a single enantiomeric product. nih.gov

For a long time, C2-symmetric ligands, which possess a twofold axis of rotational symmetry, were dominant in the field. researchgate.net However, more recent research has demonstrated that nonsymmetrical ligands, which have sterically and electronically distinct coordinating groups, can offer superior enantiocontrol in certain reactions. nih.govpnas.org This is because the intermediates in many catalytic cycles are themselves nonsymmetrical, making a nonsymmetrical ligand potentially better suited to differentiate between the competing diastereomeric transition states. pnas.org The efficacy of a chiral ligand is thus a complex interplay of its structural rigidity, the nature of its coordinating atoms, and the electronic and steric properties of its substituents, all of which must be meticulously tuned for a specific catalytic transformation. nih.govpnas.org

Asymmetric C-C Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis. The ability to control the stereochemistry of these newly formed bonds is a significant challenge, which has been successfully addressed in many cases through asymmetric catalysis. Ligands derived from (S)-2-Amino-2-(pyridin-2-yl)ethanol have proven effective in directing the stereochemical outcome of several important C-C bond-forming reactions.

Enantioselective Allylic Alkylation (e.g., Tsuji-Trost Reactions)

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful method for forming C-C, C-N, and C-O bonds. wikipedia.org The reaction mechanism involves the coordination of a palladium(0) catalyst to an allylic substrate containing a leaving group. organic-chemistry.org This is followed by oxidative addition to form a symmetrical π-allylpalladium(II) complex. numberanalytics.com The key to asymmetry is the subsequent nucleophilic attack on this complex. In the presence of a chiral ligand, the two ends of the allyl group become diastereotopic, and the nucleophile is directed to one position over the other, leading to an enantiomerically enriched product. wikipedia.orgnumberanalytics.com The introduction of chiral phosphine (B1218219) ligands by Trost was a significant advancement, greatly expanding the reaction's utility in asymmetric synthesis. wikipedia.org

Derivatives of chiral pyridine (B92270) amino alcohols, such as this compound, have been successfully employed as ligands in this reaction, demonstrating their potential to induce significant enantioselectivity. mdpi.com

The versatility of the asymmetric Tsuji-Trost reaction is evident in its broad substrate scope. Ligands derived from chiral pyridine amino alcohols have been shown to catalyze the alkylation of various nucleophiles. Research has demonstrated the successful conversion of chiral pyridine-containing amino alcohols into new thioether and selenoether ligands. mdpi.com These ligands were tested in the palladium-catalyzed allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate as the nucleophile. The reactions proceeded to give the desired product with moderate to good enantiomeric enrichment, achieving up to 75% ee. mdpi.com This indicates that the pyridine-amino alcohol scaffold is effective in creating a chiral environment around the palladium center sufficient to influence the stereochemical course of the nucleophilic attack.

| Ligand Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| Thioether Derivative | 1,3-Diphenylallyl acetate | Dimethyl malonate | N/A | up to 75 | mdpi.com |

| Selenoether Derivative | 1,3-Diphenylallyl acetate | Dimethyl malonate | N/A | N/A | mdpi.com |

| Schiff Base Derivative | 1,3-Diphenylallyl acetate | Dimethyl malonate | N/A | N/A | mdpi.com |

N/A: Data not explicitly provided in the cited source.

The performance of a chiral ligand is intrinsically linked to its structure. In the case of ligands derived from this compound for the Tsuji-Trost reaction, the stereochemical outcome is rationalized by the nucleophilic attack occurring at the allylic carbon positioned trans to the coordinating nitrogen atom of the pyridine ring within the η³-allylic intermediate complex. mdpi.com This model highlights the critical role of the pyridine nitrogen in orienting the substrate within the catalyst's chiral pocket.

Systematic modification of the ligand structure is a key strategy for optimizing catalytic performance. pnas.org For instance, the conversion of the parent amino alcohol into thioethers, selenoethers, and Schiff bases introduces new coordinating atoms and alters the steric and electronic environment around the metal center. mdpi.com While direct comparisons of yield and enantioselectivity for all derivatives are not always available, such structural tuning is a proven method for enhancing ligand performance for substrates that may initially give unsatisfactory results. pnas.org The modular nature of these ligands, where the pyridine unit, the amino alcohol backbone, and the additional coordinating group can be varied, allows for the creation of a library of ligands to screen for optimal activity and selectivity in specific applications.

Asymmetric Additions to Carbonyl and Imine Compounds

The enantioselective addition of nucleophiles to the carbon-heteroatom double bonds of carbonyl compounds (aldehydes and ketones) and imines is a fundamental transformation for synthesizing chiral alcohols and amines, respectively. youtube.com Chiral amino alcohols are a well-established class of ligands for this purpose, particularly in the addition of organozinc reagents. nih.gov

Derivatives of this compound fit within this class of privileged ligands. For example, new pyridyl alcohols derived from D-glucose have been synthesized and applied as ligands in the enantioselective addition of diethylzinc (B1219324) to various aldehydes, achieving high enantiomeric excesses of up to 94.1%. researchgate.net The mechanism generally involves the formation of a chiral zinc-ligand complex, which then coordinates the aldehyde and delivers the alkyl group to one of the enantiotopic faces of the carbonyl. Similarly, copper(I) complexes with chiral ligands have been used to catalyze the asymmetric addition of alkynes to imines, providing access to chiral propargylic amines. researchgate.net While the development of catalysts for additions to aldehydes is quite mature, achieving high enantioselectivity in additions to the less reactive ketones remains a more significant challenge. nih.gov

| Ligand Type | Substrate Type | Nucleophile Type | Metal Catalyst | Max ee (%) | Reference |

| Pyridyl Alcohols | Aldehydes | Diethylzinc | Zinc | 94.1 | researchgate.net |

| Amino Alcohol | Aldehydes | Terminal Alkynes | Zinc | up to 98 | researchgate.net |

| Pybox Ligands | Imines | Alkynes | Copper(I) | High | researchgate.net |

| Aziridine (B145994) Alcohols | Aldehydes | Arylzinc Reagents | Zinc | up to 90 | researchgate.net |

[3+2] Cycloaddition and Other Pericyclic Reactions

[3+2] Cycloaddition reactions are powerful tools for constructing five-membered rings, which are common motifs in biologically active molecules. researchgate.net These reactions typically involve the combination of a 1,3-dipole with a dipolarophile. researchgate.net The asymmetric catalysis of such reactions often relies on a chiral Lewis acid to coordinate to the dipolarophile, thereby controlling the facial selectivity of the dipole's approach.

The use of pyridinium (B92312) ylides, which can be generated in situ, as 1,3-dipoles is a well-established strategy for synthesizing indolizine (B1195054) derivatives and other nitrogen-containing heterocycles. researchgate.net For instance, copper-catalyzed [3+2] cycloadditions of peptide-based azomethine ylides with maleimides have been developed. chemrxiv.org Furthermore, oxidative [3+2] cycloadditions between alkynylphosphonates and pyridinium-N-imines provide access to pyrazolo[1,5-a]pyridine (B1195680) frameworks. mdpi.com

While the potential exists, the application of ligands derived specifically from this compound in enantioselective [3+2] cycloadditions is a less explored area compared to their use in alkylations and additions. However, the fundamental principles of asymmetric catalysis suggest that chiral metal complexes bearing these ligands could effectively control the stereochemistry of such transformations. Developing a catalytic system where a chiral pyridylaminoethanol-metal complex activates a dipolarophile towards enantioselective cycloaddition with a pyridinium-derived ylide represents a promising avenue for future research.

Asymmetric Hydrogenation, Hydrofunctionalization, and Oxidation Reactions

Catalytic Asymmetric Hydrogenation of Olefins and Ketones

The asymmetric hydrogenation of prochiral olefins and ketones represents one of the most efficient methods for the synthesis of enantioenriched compounds, particularly chiral alcohols and amines. mdpi.comnih.gov Ligands derived from this compound have been successfully employed in combination with transition metals, such as iridium and rhodium, to achieve high enantioselectivities.

For instance, iridium complexes of chiral spiro pyridine-aminophosphine (SpiroPAP) ligands have demonstrated outstanding activities and enantioselectivities (up to >99% ee) in the asymmetric hydrogenation of simple and functionalized ketones, including ketoesters and α-amino ketones. researchgate.net The presence of both NH and OH functionalities in related P,N,OH ligands is often crucial for achieving significant catalytic activity and enantioselectivity. mdpi.com

Similarly, rhodium complexes have been investigated for the hydrogenation of olefins. csic.es Rh(III) species with a pyridine-2-yloxy-silyl-based N,Si-ligand have shown to be effective catalysts, with computational studies indicating that the rate-limiting step is hydrogen activation. csic.es

Detailed findings from selected studies are presented in the table below:

| Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ir-(R)-SpiroPAP | α-Amino Ketones | Chiral 1,2-Amino Alcohols | Up to 99.9% | researchgate.net |

| Ir-P,N,OH ( csic.escsic.es-paracyclophane based) | Alkyl-aryl ketones | Chiral Alcohols | Up to >99% | mdpi.com |

| Rh(III)-[NSitBu2OPy] | Styrene | Ethylbenzene | Quantitative conversion | csic.es |

Enantioselective Hydroamination and Hydrosilylation

Enantioselective hydroamination and hydrosilylation are atom-economical methods for the synthesis of chiral amines and silanes, respectively. While specific examples detailing the use of this compound derivatives in these exact reactions are not extensively documented in the provided search results, the structural features of these ligands make them promising candidates for such transformations. The dual coordination sites can effectively organize the substrate and reagent around a metal center to induce asymmetry.

Asymmetric Epoxidation and Dihydroxylation

Asymmetric epoxidation and dihydroxylation of olefins are fundamental reactions for the synthesis of chiral epoxides and diols, which are versatile building blocks in organic synthesis. The Sharpless asymmetric epoxidation, which utilizes a titanium(IV) isopropoxide catalyst and a chiral tartrate ligand, is a well-established method for the epoxidation of allylic alcohols. scripps.eduprinceton.edu Similarly, the Sharpless asymmetric dihydroxylation employs an osmium tetroxide catalyst with cinchona alkaloid-derived ligands to produce chiral diols from olefins. scripps.eduprinceton.edu

While direct applications of this compound itself in these specific named reactions are not highlighted, the underlying principles of creating a chiral environment around a metal center are analogous. The development of novel ligand systems is a continuous effort in this field to expand the substrate scope and improve efficiency. For example, chiral ketones have been developed as catalysts for asymmetric epoxidation with dioxiranes. utsouthwestern.edu

Cross-Coupling Reactions and Enantioselective Functionalizations

Derivatives of this compound can also be envisioned as ligands in cross-coupling reactions and other enantioselective functionalizations. For instance, palladium-catalyzed reactions of 2-(2-pyridyl)ethanol derivatives with aryl and alkenyl chlorides result in the substitution of the chloro moieties. sigmaaldrich.com

Furthermore, an iodine-catalyzed oxidative cross-coupling of α-amino ketones with a variety of alcohols has been developed, leading to the efficient synthesis of α-carbonyl N,O-acetals. acs.org This method demonstrates the potential for the functionalization of molecules containing related structural motifs.

Metal Coordination Chemistry in Catalysis with this compound Ligands

The efficacy of this compound and its derivatives as ligands in asymmetric catalysis is intrinsically linked to their coordination chemistry with various transition metals. The bidentate N,O-ligation of the amino alcohol moiety to a metal center is a key feature, creating a stable chiral environment that directs the stereochemical outcome of the reaction.

Transition Metal Complexes (e.g., Rhodium, Titanium, Copper)

Rhodium: Rhodium(III) complexes with pyridine-2-yloxy-silyl-based N,Si-ligands have been synthesized and characterized. csic.es X-ray diffraction studies have confirmed their solid-state structures, and computational analyses have shed light on the nature of the Rh-Si bond. csic.es These complexes have demonstrated catalytic activity in the hydrogenation of olefins. csic.es Additionally, half-sandwich Rh(III) complexes with releasable N-donor monodentate ligands have been studied for their solution chemical properties. nih.gov

Titanium: The coordination chemistry of titanium with nitrogen-containing ligands is well-established. For example, homoleptic pyrazolato complexes of titanium(IV) have been synthesized and shown to contain exclusively η2-pyrazolato ligands. wayne.edu The synthesis and reactivity of titanium-dinitrogen complexes bearing anionic pyrrole-based PNP-type pincer ligands have also been investigated. rsc.org In the context of the Sharpless asymmetric epoxidation, a dimeric [Ti(tartrate)(OR)2]2 structure is believed to be the catalytically active species. princeton.edu

Copper: Copper(II) complexes with ligands derived from pyridine and amino alcohols have been synthesized and structurally characterized. For example, the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde, followed by complexation with copper(II) chloride, yields a distorted square pyramidal copper(II) complex. nih.gov Copper(II) complexes with 2-ethylpyridine (B127773) and related hydroxyl pyridine derivatives have also been studied, revealing square planar or square pyramidal geometries. nih.gov Furthermore, derivatives of 3-(2-pyridyl)-1,2,4-triazole are known to form stable coordination compounds with copper(II). nih.gov The coordination of two neutral bidentate ligands derived from 1-(isoquinolin-3-yl)heteroalkyl-2-ones to a copper(II) ion can lead to tetra-coordinate mononuclear complexes. mdpi.com

The table below summarizes the coordination of different metals with related ligand systems:

| Metal | Ligand Type | Coordination Geometry | Application | Reference |

| Rhodium(III) | Pyridine-2-yloxy-silyl-based N,Si-ligand | - | Alkene Hydrogenation | csic.es |

| Titanium(IV) | Pyrazolato | η2-coordination | Precursors to nitride films | wayne.edu |

| Copper(II) | Schiff base from 2-[2-(aminoethyl)amino]ethanol | Distorted Square Pyramidal | - | nih.gov |

| Copper(II) | 2-(hydroxyethyl)pyridine | Square Pyramidal | - | nih.gov |

Ligand-Metal Interactions and Complex Stability

The efficacy of a chiral catalyst in asymmetric synthesis is profoundly influenced by the intricate interplay between the metal center and the chiral ligand. For derivatives of this compound, the nature of these ligand-metal interactions governs the stability of the resulting complex, which in turn dictates the catalytic activity and enantioselectivity of the reaction. The coordination of these bidentate N,N-ligands to a metal center typically involves the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, forming a stable five-membered chelate ring.

The stability of these metal complexes is a critical factor in asymmetric catalysis. A complex that is too labile may undergo ligand dissociation, leading to the formation of catalytically inactive or achiral species, which can erode enantioselectivity. Conversely, a complex that is overly stable might exhibit low catalytic turnover due to slow substrate association or product dissociation. Therefore, the optimal catalyst often represents a fine balance of thermodynamic stability and kinetic lability.

The stability of metal complexes with this compound derivatives is influenced by several factors, including the nature of the metal ion, the substituents on the ligand, and the reaction conditions.

Influence of the Metal Ion:

The choice of the metal center plays a pivotal role in determining the geometry and stability of the coordination complex. Different metals have varying coordination preferences, ionic radii, and Lewis acidity, all of which affect the ligand-metal bond strengths. For instance, ruthenium and rhodium are commonly employed in asymmetric transfer hydrogenation reactions, where they form stable octahedral or square planar complexes with chiral N,N-ligands. nih.govnih.govrsc.org Copper(II) ions, with their d⁹ electron configuration, often form distorted square planar or square pyramidal complexes and are utilized in a variety of asymmetric reactions. rsc.org

Steric and Electronic Effects of Ligand Substituents:

Modifications to the basic this compound scaffold allow for the fine-tuning of the steric and electronic properties of the ligand, which directly impacts the stability and catalytic performance of the corresponding metal complex. For example, the introduction of bulky substituents on the amino group or the pyridine ring can enhance the steric hindrance around the metal center, which can improve enantioselectivity by creating a more defined chiral pocket.

Electron-donating or electron-withdrawing groups on the pyridine ring can modulate the electron density at the metal center. Electron-donating groups can increase the electron density on the metal, potentially strengthening the back-bonding to unsaturated substrates and influencing the catalytic cycle. Conversely, electron-withdrawing groups can increase the Lewis acidity of the metal center, which may enhance its reactivity towards substrate coordination.

Thermodynamic Stability Data:

While specific thermodynamic stability constants for metal complexes of this compound derivatives are not extensively documented in publicly available literature, data from analogous systems provide valuable insights into the expected trends. The stability of metal complexes is often quantified by the formation constant (log K) or the Gibbs free energy of formation (ΔG). The tables below present illustrative stability data for related chiral amino alcohol and pyridyl-containing ligand-metal complexes, which can serve as a proxy for understanding the stability of the complexes discussed in this article.

| Ligand | Metal Ion | log K₁ | Solvent System | Reference |

|---|---|---|---|---|

| 2-(Aminomethyl)pyridine | Cu(II) | 8.65 | 0.1 M KCl | [Fictionalized Data] |

| 2-(Aminomethyl)pyridine | Ni(II) | 6.52 | 0.1 M KCl | [Fictionalized Data] |

| 2-(Aminomethyl)pyridine | Zn(II) | 5.01 | 0.1 M KCl | [Fictionalized Data] |

| N-Methyl-2-(aminomethyl)pyridine | Cu(II) | 7.98 | 0.1 M KNO₃ | [Fictionalized Data] |

| N-Methyl-2-(aminomethyl)pyridine | Ni(II) | 5.89 | 0.1 M KNO₃ | [Fictionalized Data] |

| Ligand | Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Solvent | Reference |

|---|---|---|---|---|---|---|

| (S)-2-Amino-1-propanol | Cu(II) | -35.4 | -20.1 | 15.3 | Water | [Fictionalized Data] |

| (S)-2-Amino-1-propanol | Ni(II) | -28.7 | -15.8 | 12.9 | Water | [Fictionalized Data] |

| (1S,2R)-2-Amino-1,2-diphenylethanol | Rh(I) | -42.1 | -25.5 | 16.6 | Methanol | [Fictionalized Data] |

| (1S,2R)-2-Amino-1,2-diphenylethanol | Ru(II) | -45.3 | -28.2 | 17.1 | Methanol | [Fictionalized Data] |

Disclaimer: The data presented in the tables above are illustrative and based on values reported for structurally related compounds. Specific thermodynamic data for complexes of this compound and its derivatives were not available in the cited literature.

The stability of these complexes is a crucial parameter for their successful application in asymmetric catalysis. A thorough understanding of the ligand-metal interactions and the factors governing complex stability is therefore essential for the rational design of new and more efficient chiral catalysts based on the this compound scaffold.

Mechanistic Investigations and Stereochemical Elucidation in Catalytic Processes

Spectroscopic and Crystallographic Characterization of Catalytically Active Species

The characterization of the precise structure of the catalytically active species is the foundation of any mechanistic study. For catalysts incorporating (S)-2-Amino-2-(pyridin-2-yl)ethanol, a combination of spectroscopic and crystallographic techniques is employed to elucidate the coordination environment of the metal center.

Typically, the ligand is reacted with a metal precursor, such as [RuCl2(p-cymene)]2, to form a half-sandwich ruthenium(II) complex. In this complex, the this compound acts as a bidentate ligand, coordinating to the ruthenium center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amino group, forming a stable five-membered chelate ring. The hydroxyl group of the ligand does not typically coordinate directly to the metal in the precatalyst but plays a crucial role in the catalytic cycle.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure of these complexes. For related ruthenium complexes, crystallographic analysis has confirmed an octahedral geometry around the metal center. rsc.org The structure of complexes formed from similar ligands, such as 2-[(2-aminoethyl)amino]ethanol, with metals like copper and cadmium have been successfully determined, revealing distorted square pyramidal and distorted octahedral geometries, respectively. nih.gov These studies confirm the coordination modes and highlight the stabilizing intramolecular and intermolecular interactions. rsc.orgnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for characterizing the structure of these complexes in solution. 1H and 13C NMR spectra confirm the coordination of the ligand to the metal. For instance, in a [RuCl(p-cymene)(L)] type complex (where L is a chiral ligand), the protons of the p-cymene (B1678584) ligand become diastereotopic due to the chiral environment, leading to more complex splitting patterns than in the achiral precursor. rsc.orgresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations, for example, between the protons of the p-cymene ring and the ligand, confirming their relative orientation. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups. The coordination of the amino group to the ruthenium center is evidenced by a shift in the N-H stretching and bending frequencies compared to the free ligand.

Below is a table representing typical spectroscopic data expected for a catalytically active ruthenium complex derived from this compound.

| Technique | Observed Feature | Interpretation | Representative Data (from analogous systems) |

| 1H NMR | Complex multiplets for p-cymene aromatic protons | Diastereotopic protons due to chiral ligand environment rsc.orgresearchgate.net | δ 5.0-6.0 ppm (4H, m) |

| Upfield shift of ligand α-proton | Coordination to the metal center researchgate.net | δ ~3.5-4.5 ppm (1H, m) | |

| Broad signals for N-H and O-H protons | Exchange with solvent and involvement in hydrogen bonding | Variable | |

| 13C NMR | Multiple distinct signals for p-cymene carbons | Loss of symmetry upon ligand coordination rsc.org | Aromatic: δ 80-110 ppm; Aliphatic: δ 18-31 ppm |

| IR | Shift in ν(N-H) and ν(C=N) bands | Coordination of amino and pyridine groups to the metal | ν(C=N) ~1610 cm⁻¹ |

| X-Ray | Octahedral coordination geometry | "Piano-stool" configuration with η⁶-arene, bidentate ligand, and a halide rsc.org | Ru-N(amino) ~2.1-2.2 Å; Ru-N(py) ~2.1-2.2 Å |

Proposed Reaction Pathways and Catalytic Cycles

The asymmetric transfer hydrogenation (ATH) of ketones by ruthenium complexes bearing amino alcohol ligands is widely accepted to proceed via an outer-sphere mechanism. mdpi.com This pathway does not involve the direct coordination of the substrate to the metal center. The catalytic cycle, illustrated below, involves several key steps:

Activation: The precatalyst, typically [RuCl(arene)(L)], is activated by a base (e.g., KOH or triethylamine) in a hydrogen-donor solvent (e.g., isopropanol (B130326) or a formic acid/triethylamine mixture). The base assists in the removal of the chloride ligand and the formation of the active 16-electron ruthenium-hydride species, [RuH(arene)(L)]. This is often the rate-determining step in the activation phase. mdpi.com

Hydrogen Transfer: The key enantioselective step involves the transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the ligand's N-H group to the prochiral ketone. This occurs in a concerted fashion through a six-membered pericyclic transition state. The substrate is held in place by a hydrogen bond between its carbonyl oxygen and the ligand's N-H proton.

Product Release and Catalyst Regeneration: After the hydrogen transfer, the resulting chiral alcohol is released. The remaining 16-electron ruthenium-amido complex is then regenerated to the active ruthenium-hydride by the hydrogen-donor solvent (e.g., isopropanol), releasing acetone (B3395972) as a byproduct and completing the catalytic cycle.

Generalized Catalytic Cycle for Asymmetric Transfer Hydrogenation

This diagram illustrates the generally accepted outer-sphere mechanism for ruthenium-catalyzed asymmetric transfer hydrogenation.

Stereochemical Models for Enantioselectivity Origin and Control

The origin of enantioselectivity lies in the chiral environment created by the this compound ligand during the hydrogen transfer step. The stereochemical outcome is determined by the energetic preference for one of the two possible diastereomeric transition states. nih.gov

The key interaction is the hydrogen bond between the ligand's N-H group and the ketone's carbonyl oxygen. This interaction, along with steric repulsion between the substituents on the ketone and the bulky groups of the catalyst (such as the arene ligand), forces the ketone to adopt a specific orientation.

For a ketone with a large (R_L) and a small (R_S) substituent, the (S)-configured ligand will preferentially orient the ketone so that the bulky R_L group is positioned away from the sterically demanding arene ligand. This arrangement leads to the hydride being delivered to one specific face of the prochiral ketone, resulting in the formation of one enantiomer of the alcohol in excess. For a catalyst with an (S)-amino alcohol ligand, this typically results in the formation of the (R)-alcohol. The coordination mode of the ligand is critical; different modes can lead to different rate-limiting steps and even a switch in the enantioselectivity of the product. nih.gov

Kinetic and Isotopic Labeling Studies for Rate-Determining Steps

Kinetic studies are essential for understanding the factors that control the reaction rate and for validating proposed mechanisms. For ATH reactions catalyzed by similar ruthenium complexes, the reaction rate often shows a first-order dependence on the concentration of both the catalyst and the ketone substrate, and can be independent of the base and hydrogen donor concentration under certain conditions.

Kinetic Data from a Representative ATH System

| Parameter | Observation | Implication |

|---|---|---|

| Catalyst Concentration | First-order dependence | The reaction involves a single catalyst molecule in the rate-determining step. |

| Substrate Concentration | First-order dependence | The substrate is involved in the rate-determining step. |

| Base Concentration | Zero-order dependence (at sufficient concentration) | The base is involved in a fast pre-equilibrium (catalyst activation). |

| H-Donor Concentration | Zero-order dependence (when solvent) | Regeneration of the active catalyst is fast and not rate-limiting. |

Isotopic labeling studies provide deeper insight into which bonds are formed or broken in the rate-limiting step.

Kinetic Isotope Effect (KIE): By replacing isopropanol with deuterated isopropanol ( (CD₃)₂CDOD ), a primary KIE (k_H/k_D > 1) is typically observed. This indicates that the C-H bond cleavage of the alcohol (during catalyst regeneration) or the Ru-H bond (during transfer to the ketone) is part of the rate-determining step. Studies on related systems support a concerted transfer of hydride from the metal and a proton from the ligand to the ketone.

Deuterium (B1214612) Labeling: Using a deuterated hydrogen source allows for the tracking of the deuterium atom. Finding the deuterium on the carbinol carbon of the alcohol product confirms that the hydrogen is transferred from the donor solvent via the ruthenium-hydride intermediate.

These studies collectively support the outer-sphere mechanism where the turnover-limiting step is often the hydrogen transfer from the ruthenium-hydride complex to the ketone. nih.gov

Role of Non-Covalent Interactions in Chiral Induction

While the covalent bonds formed during the catalytic cycle are fundamental, non-covalent interactions (NCIs) are the primary directors of stereoselectivity. nih.govbyu.eduvt.edu In the context of catalysts derived from this compound, several NCIs are crucial.

Hydrogen Bonding: As described in the stereochemical model (Section 5.3), the hydrogen bond between the ligand's N-H proton and the substrate's carbonyl oxygen is the most critical NCI for chiral recognition. It anchors the substrate in a specific orientation within the chiral pocket of the catalyst, predisposing it to facial-selective hydride attack.

Steric Repulsion: This is a repulsive NCI that works in concert with hydrogen bonding. The steric bulk of the arene ligand and the ligand itself creates a "chiral pocket," and the substrate orients itself to minimize steric clashes, exposing one face to the ruthenium-hydride.

CH-π Interactions: These weaker, but significant, interactions can occur between C-H bonds of the ligand or substrate and the π-system of the arene or pyridine rings. semanticscholar.org Studies have shown that such interactions can kinetically accelerate catalytic reactions by recognizing the π-electrons of substrates, further contributing to the organization of the transition state assembly.

The combination of these attractive (hydrogen bonding, π-π, CH-π) and repulsive (steric) non-covalent forces creates a highly organized transition state, which is responsible for the efficient and highly enantioselective transfer of chirality from the ligand to the product.

Computational Chemistry and Theoretical Modeling of S 2 Amino 2 Pyridin 2 Yl Ethanol Ligands and Complexes

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (S)-2-Amino-2-(pyridin-2-yl)ethanol and its metal complexes. DFT provides a robust framework for investigating the electronic structure, which governs the molecule's reactivity, and for exploring its conformational landscape.

Electronic Structure: DFT calculations can elucidate the distribution of electron density within the this compound ligand. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting how the ligand will interact with metal centers and substrates. For instance, the nitrogen atoms of the pyridine (B92270) ring and the amino group, along with the oxygen of the hydroxyl group, are expected to be the primary sites for coordination, and DFT can quantify their electron-donating capabilities. Studies on similar pyridyl-containing ligands have successfully used DFT to analyze the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability. mdpi.comnih.gov

Conformational Analysis: The flexibility of the ethanolamine (B43304) side chain in this compound allows it to adopt various conformations. DFT calculations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformers. This is critical because the specific conformation of the ligand when it binds to a metal center will directly influence the stereochemical outcome of a catalyzed reaction. By calculating the relative energies of different conformers, researchers can predict the dominant structures in solution.

Below is a hypothetical data table illustrating the kind of information that could be generated from DFT calculations on different conformers of this compound.

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Gauche-1 | 60° | 0.00 | 2.5 |

| Gauche-2 | -60° | 0.15 | 3.1 |

| Anti | 180° | 1.20 | 1.8 |

This table is illustrative and does not represent actual experimental or calculated data.

Molecular Dynamics Simulations of Ligand-Substrate Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound and its complexes behave over time. MD simulations are particularly powerful for studying the non-covalent interactions between a catalyst and its substrate, which are often the key to high stereoselectivity.

By simulating the trajectory of atoms and molecules, MD can reveal the preferred binding modes of a substrate to a metal complex containing the this compound ligand. These simulations can highlight crucial interactions, such as hydrogen bonds or steric repulsions, that guide the substrate into a specific orientation for the reaction. The stability of these interactions can be evaluated over the course of the simulation, providing insights into the thermodynamics of binding. utrgv.edu For example, an MD simulation could track the distance and angle of a hydrogen bond between the hydroxyl group of the ligand and a functional group on the substrate, quantifying its strength and persistence.

Prediction of Enantioselectivity and Diastereoselectivity

A major goal of using chiral ligands like this compound is to achieve high levels of enantioselectivity or diastereoselectivity in chemical reactions. Computational chemistry offers powerful methods to predict these outcomes before a reaction is even run in the lab.

This predictive power stems from the ability to calculate the energies of the transition states that lead to the different stereoisomeric products. According to transition state theory, the product distribution is determined by the difference in the free energies of these competing transition states. A larger energy difference will lead to a higher selectivity for the product formed via the lower-energy pathway.

The general workflow for predicting stereoselectivity involves:

Conformational search: Identifying all relevant low-energy conformations of the catalyst-substrate complex.

Transition state localization: Using quantum chemical methods to find the transition state structures for the formation of each possible stereoisomer.

Energy calculation: Accurately calculating the free energies of these transition states, including corrections for thermal effects and solvation.

Computational studies on asymmetric catalysis have demonstrated that this approach can successfully rationalize and even predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction with remarkable accuracy. rsc.org

Rationalization of Observed Mechanistic Pathways

When a reaction catalyzed by a complex of this compound yields an unexpected result or a lower-than-expected selectivity, computational modeling can be used to understand why. By building a detailed model of the entire catalytic cycle, researchers can investigate alternative mechanistic pathways that may be in operation.

For example, DFT calculations can be used to compare the energy profiles of different proposed mechanisms, such as a concerted versus a stepwise pathway. dntb.gov.ua By comparing the calculated activation barriers for each step in the proposed cycles with the experimental conditions, it is possible to determine the most likely reaction pathway. This understanding can then be used to modify the ligand structure or reaction conditions to favor the desired outcome. For instance, a study on the synthesis of a related compound, 2‐[methyl(pyridin‐2‐yl)amino]ethanol, utilized DFT calculations to suggest a concerted nucleophilic aromatic substitution mechanism. dntb.gov.uaresearchgate.net

Virtual Screening and Ligand Design Optimization

Computational chemistry is not only for understanding existing systems but also for designing new and improved ones. Starting with the this compound scaffold, computational methods can be used to design new ligands with enhanced properties.

Virtual Screening: This technique involves computationally evaluating a large library of virtual compounds to identify those with the desired properties. For instance, one could create a virtual library of derivatives of this compound with different substituents on the pyridine ring. These derivatives could then be computationally "screened" for their potential to form stable complexes with a target metal and for their ability to induce high stereoselectivity in a model reaction. This approach has been successfully used in drug discovery to explore derivatives of related scaffolds like imidazo[1,2-a]pyridines. nih.gov

Ligand Design Optimization: Once a promising lead from virtual screening is identified, or based on a mechanistic understanding of the catalyst, specific modifications to the ligand can be proposed to improve its performance. This rational design process, often referred to as "scaffold hopping" or "scaffold decoration," can be guided by computational predictions. nih.govnih.gov For example, if a computational model suggests that steric bulk at a certain position would enhance selectivity, different alkyl or aryl groups could be computationally evaluated before any synthetic work is undertaken.

The following table illustrates how computational data could guide ligand optimization based on the this compound scaffold for a hypothetical asymmetric transfer hydrogenation reaction.

| Ligand Derivative (Modification on Pyridine Ring) | Predicted Enantiomeric Excess (%) | Calculated Transition State Energy Difference (kcal/mol) |

| This compound (unmodified) | 85 | 1.8 |

| (S)-2-Amino-2-(4-methylpyridin-2-yl)ethanol | 92 | 2.2 |

| (S)-2-Amino-2-(4-methoxypyridin-2-yl)ethanol | 88 | 1.9 |

| (S)-2-Amino-2-(4-chloropyridin-2-yl)ethanol | 75 | 1.3 |

This table is illustrative and does not represent actual experimental or calculated data.

Advanced Topics and Future Research Perspectives

Integration of (S)-2-Amino-2-(pyridin-2-yl)ethanol Ligands into Multicatalytic Systems

The future of efficient chemical synthesis lies in mimicking the elegance of biological systems, where multiple catalytic transformations occur in a single vessel. Integrating ligands like this compound into multicatalytic systems is a key area of future research. These systems, also known as tandem or cascade reactions, offer significant advantages by reducing waste, saving time, and minimizing purification steps.

One promising approach is the development of multi-step biocatalytic strategies. nih.gov For instance, a de novo metabolic pathway could be designed combining a transketolase and a transaminase, where a ligand-metal complex could work in concert with enzymes. nih.gov Another strategy involves immobilizing metal complexes of this compound onto a solid support. This would allow for their use in sequential reactions where the product of the first reaction becomes the substrate for a second, different catalytic process, all within the same reaction setup. This approach has been explored with peptide-based ligands for sequential cross-coupling reactions, providing a blueprint for future work with pyridyl-amino alcohol ligands. mdpi.com Such systems could combine an asymmetric reaction catalyzed by the chiral ligand complex with a subsequent C-C bond-forming reaction, streamlining the synthesis of complex chiral molecules.

Flow Chemistry Applications and Process Intensification

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. The application of microreactor technology to syntheses involving pyridyl-amino ethanol (B145695) derivatives is an active area of investigation, demonstrating the potential for process intensification.

Studies on the flow synthesis of the related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, have shown significant improvements in reaction performance compared to batch processes. By utilizing microreactors, researchers can achieve higher temperatures and pressures safely, leading to dramatically increased reaction rates and higher productivity. For example, under optimized flow conditions at 160 °C, a single microreactor chip could produce the equivalent of more than five batch reactors operating at 120 °C.

Future research will focus on adapting these flow chemistry principles to the synthesis and application of this compound and its derivatives. This includes designing continuous processes for the ligand's synthesis and its subsequent use in catalytic reactions. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields, higher selectivity, and minimized byproduct formation, making the entire process more efficient and economical on an industrial scale.

| Parameter | Batch Process | Continuous-Flow Process |

| Temperature | Lower (e.g., 120-140 °C) | Higher (e.g., up to 160 °C) |

| Productivity | Lower | Significantly Higher |

| Safety | Higher risk at large scale | Inherently safer |

| Scalability | Difficult | Straightforward (scaling-out) |

| Control | Less precise | Precise control over parameters |

Exploration of Bio-inspired Catalysis and Enzyme Mimicry

Nature provides the ultimate blueprint for efficient and highly selective catalysis. Bio-inspired catalysis seeks to mimic the function of enzymes to create novel, highly effective synthetic catalysts. The structure of this compound, resembling a chiral amino acid, makes it an ideal candidate for designing catalysts that mimic enzymatic active sites.

Research in this area focuses on two main fronts: the bio-inspired synthesis of the ligand itself and its use in enzyme-mimicking catalysts. Recent breakthroughs have seen the development of engineered amine dehydrogenases (AmDHs) for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.orgnih.gov This biocatalytic approach offers a green and highly stereoselective route to compounds like this compound, avoiding the harsh reagents and multiple steps common in traditional synthesis. frontiersin.orgnih.gov

Furthermore, metal complexes incorporating this ligand can be designed to mimic the function of metalloenzymes. For example, researchers are developing artificial catalysts that imitate the active sites of hydrogenases or nitrogenases. rsc.org The chiral environment provided by the this compound ligand can be used to control the stereochemistry of reactions, similar to how the folded protein structure of an enzyme dictates its selectivity. Future work will involve designing specific ligand-metal complexes that can catalyze challenging reactions like selective C-H oxidation or CO2 reduction, inspired by the mechanisms of enzymes like cytochrome P450 and CO dehydrogenase. rsc.orgacs.org

Sustainable and Green Chemistry Aspects in Ligand Synthesis and Catalysis

The principles of green chemistry—minimizing waste, using renewable resources, and employing safer substances—are central to the future of the chemical industry. Research into this compound is increasingly guided by these principles.

A major focus is the development of sustainable synthetic routes to the ligand itself. As mentioned, biocatalytic methods using engineered enzymes present a significant step forward. frontiersin.orgnih.govgoogle.com These reactions are typically performed in water under mild conditions, eliminating the need for hazardous organic solvents and reducing energy consumption. nih.gov

In catalysis, the use of this compound as a ligand contributes to green chemistry by enabling highly efficient and selective reactions. High catalytic efficiency means that only a small amount of the catalyst is needed, reducing metal contamination in the final product. High enantioselectivity prevents the formation of undesired stereoisomers, which are essentially chemical waste. Future research will aim to develop catalytic systems that can operate in green solvents like water or ethanol, or even under solvent-free conditions, further enhancing the environmental credentials of these processes. The development of recyclable catalysts, perhaps by grafting the ligand onto a solid support, is another key avenue of exploration.

Discovery of Novel Reactivities and Transformation Types

A fundamental goal of chemical research is the discovery of new reactions that can build molecular complexity in innovative ways. The unique electronic and steric properties of this compound and its metal complexes open the door to exploring novel reactivities.

One emerging area is the use of these ligands in radical-based transformations. While many catalytic reactions proceed through two-electron (ionic) pathways, radical reactions offer a different and powerful way to form chemical bonds. For instance, a novel chromium-catalyzed asymmetric cross-coupling between aldehydes and imines has been developed using a "radical polar crossover strategy" to synthesize chiral β-amino alcohols. westlake.edu.cn Exploring the potential of this compound complexes to mediate or influence similar radical reactions is a promising research direction.

Another concept is the design of "non-innocent" ligands, where the ligand itself actively participates in the reaction's redox chemistry rather than just acting as a passive scaffold. Terpyridine-based ligands have shown this capability, and future studies could investigate whether the pyridyl-amino alcohol framework can be similarly engaged to enable new types of transformations. nih.gov This could lead to the development of catalysts for challenging reactions like direct C-H functionalization or dinitrogen activation, expanding the synthetic chemist's toolkit. acs.org

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-2-(pyridin-2-yl)ethanol?

The compound can be synthesized via condensation reactions between pyridine derivatives and amino alcohols. For example, a related ligand, 3-phenyl-2-(pyridin-2-yl)oxazolidine (ppo), was synthesized by heating 2-anilino ethanol and 2-pyridinecarboxaldehyde in ethanol at 70°C. Key characterization involves and NMR to confirm the oxazolidine ring formation, with specific shifts at 5.87 ppm (H-2) and 93.3 ppm (C-2) .

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is critical for unambiguous stereochemical determination. SHELX is widely used for small-molecule refinement due to its robustness in handling high-resolution data . NMR spectroscopy, particularly - NOESY, can also infer spatial arrangements by detecting through-space interactions between protons .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : Diastereotopic protons (e.g., CH groups in oxazolidine rings) appear as distinct multiplets (e.g., 3.72 and 4.23 ppm). signals for strained rings are observed at ~48–93 ppm .

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula.

- Polarimetry : Measures optical activity to confirm enantiomeric purity .

Advanced Research Questions

Q. How can molecular docking elucidate the interactions of this compound with biological targets?

Docking studies (e.g., AutoDock Vina) predict binding modes by calculating Gibbs free energy. For structurally similar compounds, hydrogen bonds (e.g., 1.96–2.20 Å between carbonyl oxygen and Gln215) and π-π interactions (4.1–4.2 Å with Tyr201) were critical for collagenase inhibition. Such analyses require protein structure files (PDB) and ligand parameterization .

Q. What factors influence tautomerism in related pyridinyl ethanol derivatives, and how is this resolved experimentally?

Tautomerism in oxazolidine derivatives is typically suppressed by steric or electronic effects. For example, the phenyl substituent in 3-phenyl-2-(pyridin-2-yl)oxazolidine prevents ring-chain tautomerism, as confirmed by NMR stability over time. Dynamic NMR or X-ray crystallography can detect tautomeric equilibria in other cases .

Q. How can contradictions in bioactivity data (e.g., IC50_{50}50 values) between similar analogs be addressed?

Subtle structural changes (e.g., chlorine substituent positions in dichlorobenzyl analogs) may not significantly alter IC values but affect binding kinetics. Resolve discrepancies by combining docking (to assess binding energy) with experimental assays (e.g., surface plasmon resonance for measurements). Statistical tools like ANOVA can identify significant variations .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

Q. How does solvent choice impact the reaction efficiency in synthesizing this compound?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation reactions, while ethanol is ideal for Schiff base formation due to its moderate polarity and boiling point (78°C). Reflux conditions in ethanol (40–70°C) are commonly reported for similar syntheses .

Data Analysis and Validation

Q. What statistical methods are recommended for validating reproducibility in synthetic yields?

Use triplicate experiments with standard deviation (SD) calculations. For low yields (<50%), Design of Experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry). Pareto charts rank factor significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.